molecular formula C18H19ClN2O5S B2707936 [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate CAS No. 1197903-76-6

[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate

Cat. No.: B2707936
CAS No.: 1197903-76-6
M. Wt: 410.87
InChI Key: NIMNBELIIFSLRP-UHFFFAOYSA-N
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Description

“[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate” is a complex organic compound. It is related to the family of quinoline derivatives . Quinoline derivatives have been used since ancient times and are known for their wide range of biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .


Synthesis Analysis

The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .


Chemical Reactions Analysis

The reactions of several 2-chloroquinoline-3-carboxylate esters with propargyl alcohol and a secondary amine in the presence of a palladium catalyst lead to the formation of new alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives . This one-pot process, carried out in the absence of any copper salt, provides an efficient method for the synthesis of functionalized pyrrolo[1,2-a]quinolines .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is related to a broader class of chemicals known for their utility in synthesizing various heterocyclic compounds, many of which have significant biological activities. For example, studies have developed practical syntheses of key intermediates for new tricyclic quinolones with potential pharmaceutical applications, demonstrating the compound's relevance in creating structurally complex and biologically significant molecules (Matsuoka et al., 1997).

Biological Activities

Compounds derived from or related to this structure have been explored for their anti-inflammatory, antibacterial properties, and reduced gastrointestinal toxicity. For instance, a series of derivatives demonstrated significant anti-inflammatory and antibacterial activities, suggesting the potential of this chemical scaffold for developing new therapeutic agents with minimized side effects (Alam et al., 2011).

Antitubercular and Antibacterial Properties

Further research into derivatives of this compound class has shown promising antitubercular and antibacterial activities. Specifically, compounds synthesized from this chemical framework exhibited significant activity against Mycobacterium tuberculosis and common bacterial pathogens, highlighting its potential as a basis for new antimicrobial agents (Li et al., 2019).

Advanced Chemical Reactions

The compound's utility extends into more complex chemical reactions, such as the regioselective N-ethylation of derivatives, which is crucial for enhancing their pharmacological properties. This showcases the compound's versatility and importance in medicinal chemistry, offering insights into the manipulation of molecular structures for desired biological activities (Batalha et al., 2019).

Structural and Computational Studies

Computational and structural analyses, including crystal structure and Hirshfeld surface analysis, provide a deeper understanding of the compound's chemical properties and interactions. These studies are essential for rational drug design, allowing for the optimization of biological activity through structural modifications (Baba et al., 2019).

Future Directions

The development of new quinoline derivatives is a topic of ongoing research due to their wide range of biological and pharmacological properties . Future research may focus on the synthesis of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Properties

IUPAC Name

[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-2-21(12-7-8-27(24,25)11-12)17(22)10-26-18(23)14-9-16(19)20-15-6-4-3-5-13(14)15/h3-6,9,12H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMNBELIIFSLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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